9H,9'H-2,2'-Bicarbazole
CAS No.:
Cat. No.: VC13778161
Molecular Formula: C24H16N2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16N2 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-(9H-carbazol-2-yl)-9H-carbazole |
| Standard InChI | InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)25-21)16-10-12-20-18-6-2-4-8-22(18)26-24(20)14-16/h1-14,25-26H |
| Standard InChI Key | XZGICZPYQOUKIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |
Introduction
Structural and Molecular Characteristics of Bicarbazole Derivatives
Molecular Architecture
Bicarbazoles consist of two carbazole moieties connected via carbon-carbon bonds at specific positions. For 9H,9'H-2,2'-Bicarbazole, the linkage occurs at the 2-positions of each carbazole unit (Figure 1). This configuration creates a planar, conjugated system that enhances charge transport and luminescent properties . The molecular formula is C~24~H~16~N~2~, with a molecular weight of 332.40 g/mol (Table 1) .
Table 1: Key Molecular Properties of 9H,9'H-2,2'-Bicarbazole
| Property | Value |
|---|---|
| Molecular Formula | C~24~H~16~N~2~ |
| Molecular Weight | 332.40 g/mol |
| Topological Polar Surface Area (TPSA) | 31.58 Ų |
| LogP (Octanol-Water Partition Coefficient) | 6.62 |
The high LogP value indicates significant hydrophobicity, favoring solubility in organic solvents like toluene and ethanol .
Crystallographic and Electronic Features
While crystallographic data for 2,2'-Bicarbazole remains unreported, studies on 3,3'-Bicarbazole reveal a herringbone packing structure that facilitates π-π stacking . Analogously, the 2,2' linkage likely promotes similar intermolecular interactions, critical for charge mobility in optoelectronic devices . Quantum chemical calculations on related bicarbazoles suggest a HOMO-LUMO gap of ~3.5 eV, aligning with deep-blue emission characteristics .
Synthetic Pathways and Optimization
Palladium-Catalyzed Cross-Coupling
The synthesis of bicarbazoles typically employs Suzuki-Miyaura cross-coupling. For example, 3,3'-Bicarbazole is synthesized via reaction of 3-bromocarbazole with 3-boronic acid carbazole derivatives in the presence of Pd(PPh~3~)~4~ and K~2~CO~3~ (yield: 97%) . Adapting this method for 2,2'-Bicarbazole would require 2-bromocarbazole and 2-boronic acid carbazole precursors.
Reaction Conditions
-
Catalyst: Pd~2~(dba)~3~ (0.5 mol%)
-
Ligand: PPh~3~ (1 mol%)
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Solvent System: Toluene/EtOH/H~2~O (10:2:1)
-
Temperature: Reflux (≈110°C)
Challenges include the limited commercial availability of 2-substituted carbazole building blocks, necessitating multi-step precursor synthesis.
Purification and Characterization
Post-synthesis purification involves silica gel chromatography and recrystallization from ethanol. Purity is confirmed via HPLC (>99%) and ~1~H-NMR spectroscopy. Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 332.40 [M+H]^+^ .
Physicochemical Properties and Stability
Thermal Behavior
Bicarbazoles exhibit high thermal stability. For 2,3'-Bicarbazole, the melting point is 183–185°C, with decomposition above 300°C . The 2,2' isomer likely shares similar stability due to its rigid structure, making it suitable for high-temperature applications like organic light-emitting diodes (OLEDs) .
Solubility and Processing
9H,9'H-2,2'-Bicarbazole is insoluble in water (<0.2 mg/mL) but dissolves readily in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons . This solubility profile enables solution-processing techniques such as spin-coating for thin-film device fabrication .
Applications in Advanced Technologies
Optoelectronics
Bicarbazoles are prized as emitters in OLEDs. The 3-(phenylethynyl)-9H-carbazole unit, for instance, achieves deep-blue emission with CIE coordinates (0.15, 0.06) and external quantum efficiency (EQE) of 6.5% . The 2,2' isomer’s extended conjugation could further redshift emission, potentially bridging the “green gap” in display technologies .
Pharmaceutical Chemistry
Carbazole derivatives exhibit antimicrobial and anticancer activities. A 2,3'-bicarbazole hybrid demonstrated submicromolar inhibition of Zika virus protease, highlighting the pharmacophore potential of bicarbazole scaffolds . Structural modifications at the 2,2' positions could enhance binding affinity to biological targets.
Future Directions and Challenges
Synthetic Accessibility
Developing cost-effective routes to 2-substituted carbazole precursors is critical. Flow chemistry and microwave-assisted synthesis could reduce reaction times and improve yields.
Device Integration
Enhancing the EQE of bicarbazole-based OLEDs requires optimizing host-guest interactions in emissive layers. Mixed-matrix films with TADF (thermally activated delayed fluorescence) materials are a promising avenue .
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